molecular formula C25H25FN2O B12018188 1-[1,1'-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone CAS No. 157637-86-0

1-[1,1'-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone

Cat. No.: B12018188
CAS No.: 157637-86-0
M. Wt: 388.5 g/mol
InChI Key: IZWVSGPKTNUZCW-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone is a complex organic compound featuring a biphenyl core and a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1’-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by the piperazine moiety.

    Fluorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[1,1’-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents. The presence of the fluorophenyl group enhances its binding affinity to specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core provides a rigid framework that facilitates binding, while the piperazine ring and fluorophenyl group enhance specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1,1’-Biphenyl]-4-YL-3-[4-(4-chlorophenyl)-1-piperazinyl]-1-propanone
  • 1-[1,1’-Biphenyl]-4-YL-3-[4-(4-methylphenyl)-1-piperazinyl]-1-propanone

Uniqueness

Compared to similar compounds, 1-[1,1’-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone is unique due to the presence of the fluorophenyl group. This fluorine substitution enhances the compound’s metabolic stability and binding affinity, making it more effective in its applications.

Properties

CAS No.

157637-86-0

Molecular Formula

C25H25FN2O

Molecular Weight

388.5 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C25H25FN2O/c26-23-10-12-24(13-11-23)28-18-16-27(17-19-28)15-14-25(29)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-13H,14-19H2

InChI Key

IZWVSGPKTNUZCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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